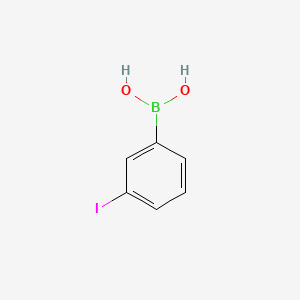

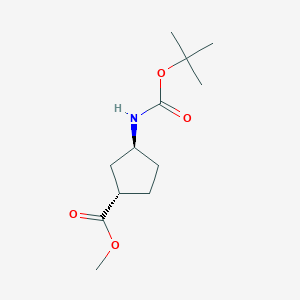

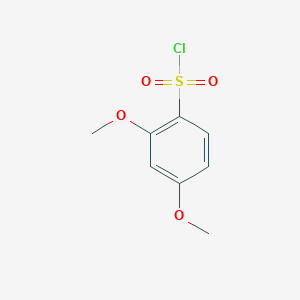

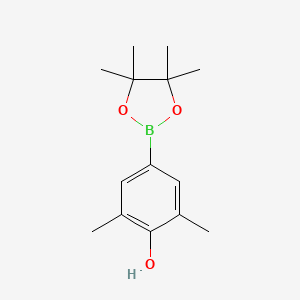

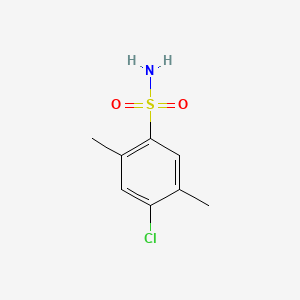

4-Chloro-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,5-dimethylbenzenesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their various applications in medicinal chemistry and other fields. While the specific compound 4-Chloro-2,5-dimethylbenzenesulfonamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their potential applications, including anticancer properties and as intermediates in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of chlorobenzenesulfonyl chloride with different amines in the presence of a base, as seen in the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide . Another method includes the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These methods highlight the versatility of sulfonamide chemistry in generating a variety of compounds with potential biological activity.

Molecular Structure Analysis

The molecular and electronic structures of these compounds have been characterized using techniques such as X-ray single crystal diffraction and ab initio quantum-chemical calculations . The crystal structures of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been determined, revealing their organization as molecular crystals with hydrogen bonds of the C-H⋯O type . Additionally, the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide has been studied using spectroscopic methods and density functional theory (DFT), providing insights into its vibrational wavenumbers and molecular orbital energies .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids leads to the production of diaryl sulfone and N-phenylbenzenesulfonamide derivatives . This demonstrates the reactivity of chloroaniline derivatives, which can be harnessed for the synthesis of sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the non-linear optical (NLO) properties of 2,4-dichloro-N-phenethylbenzenesulfonamide have been investigated, revealing its potential for applications in NLO materials . The thermogravimetric and spectroscopic characterization of a copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide provides additional information on the stability and electronic characteristics of sulfonamide complexes .

Applications De Recherche Scientifique

It’s also important to note that the use of this compound should be done by trained professionals in a controlled environment, as it may pose certain safety risks .

The compound has a molecular weight of 219.69 and a melting point of 190-192°C . It’s insoluble in water and should be stored at room temperature .

The compound has a molecular weight of 219.69 and a melting point of 190-192°C . It’s insoluble in water and should be stored at room temperature .

Propriétés

IUPAC Name |

4-chloro-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCIOQWHXYICL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370907 |

Source

|

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethylbenzenesulfonamide | |

CAS RN |

219689-73-3 |

Source

|

| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.